
N-(2,4-dimethylphenyl)-N'-(1-phenylpropyl)urea
Overview
Description
N-(2,4-dimethylphenyl)-N'-(1-phenylpropyl)urea, also known as DPU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPU is a urea derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Scientific Research Applications
N-(2,4-dimethylphenyl)-N'-(1-phenylpropyl)urea has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research has focused on its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This suggests that this compound may have therapeutic potential for inflammatory diseases, such as rheumatoid arthritis.
Another area of research has focused on the anti-tumor properties of this compound. Studies have shown that this compound can induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. This suggests that this compound may have potential as a chemotherapeutic agent.
Mechanism of Action
The exact mechanism of action of N-(2,4-dimethylphenyl)-N'-(1-phenylpropyl)urea is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in inflammation and tumor growth. For example, this compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of HDACs, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of T cells and B cells, suggesting that it may have immunosuppressive properties. This compound has also been shown to inhibit the activity of MMPs, enzymes involved in tissue remodeling and angiogenesis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dimethylphenyl)-N'-(1-phenylpropyl)urea in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-tumor compounds. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-(1-phenylpropyl)urea. One area of research could focus on the development of more efficient synthesis methods to increase the yield of this compound. Another area of research could focus on the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for various diseases, including inflammatory and tumor-related conditions.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(1-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-4-16(15-8-6-5-7-9-15)19-18(21)20-17-11-10-13(2)12-14(17)3/h5-12,16H,4H2,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMPTUXOPQAFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4423894.png)
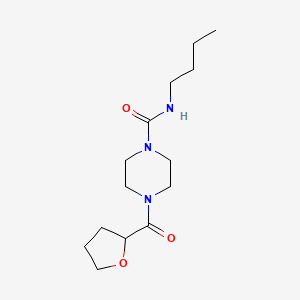
![1-[(4-methylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4423913.png)
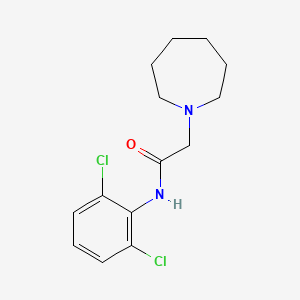
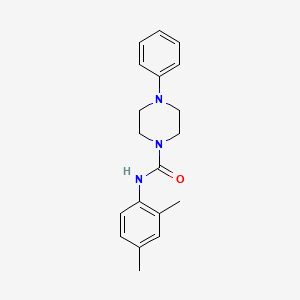


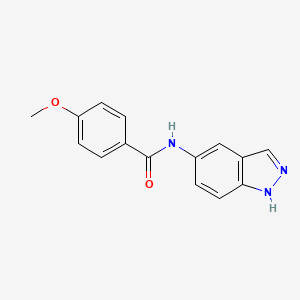

![N-(2-chlorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4423965.png)

![N-[1-(4-methylphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4423983.png)
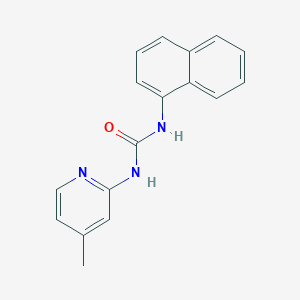
![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423990.png)